molecular formula C13H11Cl2N5O2 B4328000 8-CHLORO-7-[(6-CHLORO-3-PYRIDYL)METHYL]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

8-CHLORO-7-[(6-CHLORO-3-PYRIDYL)METHYL]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B4328000
M. Wt: 340.16 g/mol
InChI Key: POGLTUWOWVSDHU-UHFFFAOYSA-N
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Description

8-CHLORO-7-[(6-CHLORO-3-PYRIDYL)METHYL]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a chemical compound that belongs to the class of neonicotinoids. Neonicotinoids are a class of neuro-active insecticides modeled after nicotine. This compound is known for its potent insecticidal properties and is used primarily in agricultural settings to control a variety of pests.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-CHLORO-7-[(6-CHLORO-3-PYRIDYL)METHYL]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the chloropyridine derivative and the purine derivative.

    Coupling Reaction: The chloropyridine derivative is then coupled with the purine derivative using a suitable coupling agent under controlled conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the coupling reaction.

    Automated Systems: Employing automated systems for precise control of reaction parameters such as temperature, pressure, and reaction time.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

8-CHLORO-7-[(6-CHLORO-3-PYRIDYL)METHYL]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) are used in various reactions to enhance the reaction rate and selectivity.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated products.

Scientific Research Applications

8-CHLORO-7-[(6-CHLORO-3-PYRIDYL)METHYL]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies of neonicotinoid chemistry and reactivity.

    Biology: The compound is studied for its effects on insect physiology and behavior.

    Medicine: Research is conducted to explore its potential as a lead compound for developing new insecticides with improved safety profiles.

    Industry: It is used in the development of pest control products for agricultural applications.

Mechanism of Action

The mechanism of action of 8-CHLORO-7-[(6-CHLORO-3-PYRIDYL)METHYL]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-CHLORO-7-[(6-CHLORO-3-PYRIDYL)METHYL]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activity compared to other neonicotinoids.

Properties

IUPAC Name

8-chloro-7-[(6-chloropyridin-3-yl)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N5O2/c1-18-10-9(11(21)19(2)13(18)22)20(12(15)17-10)6-7-3-4-8(14)16-5-7/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGLTUWOWVSDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CC3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-CHLORO-7-[(6-CHLORO-3-PYRIDYL)METHYL]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 2
Reactant of Route 2
8-CHLORO-7-[(6-CHLORO-3-PYRIDYL)METHYL]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 3
Reactant of Route 3
8-CHLORO-7-[(6-CHLORO-3-PYRIDYL)METHYL]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 4
Reactant of Route 4
8-CHLORO-7-[(6-CHLORO-3-PYRIDYL)METHYL]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
8-CHLORO-7-[(6-CHLORO-3-PYRIDYL)METHYL]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 6
8-CHLORO-7-[(6-CHLORO-3-PYRIDYL)METHYL]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

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